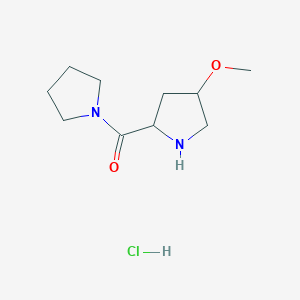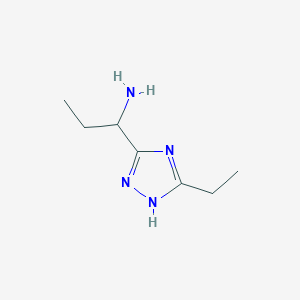
2-(Chloromethyl)-1-methoxy-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-methoxy-2-methylbutane is an organic compound with the molecular formula C7H15ClO It is a chlorinated ether, characterized by the presence of a chloromethyl group attached to a methoxy-substituted butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxy-2-methylbutane typically involves the chloromethylation of 1-methoxy-2-methylbutane. This can be achieved through the reaction of 1-methoxy-2-methylbutane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the methoxy-substituted butane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are necessary to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1-methoxy-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Alcohols, amines, thioethers.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl-substituted butane derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-1-methoxy-2-methylbutane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity. It may be used in the development of new drugs or pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It may also be used as a solvent or reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1-methoxy-2-methylbutane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy group can also participate in reactions, influencing the compound’s overall reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-1-methoxy-2-methylpropane: Similar structure but with a different alkyl chain length.
2-(Chloromethyl)-1-methoxy-2-methylpentane: Similar structure but with a longer alkyl chain.
Chloromethyl methyl ether: Contains a chloromethyl group attached to a methoxy group, but lacks the additional alkyl substitution.
Uniqueness
2-(Chloromethyl)-1-methoxy-2-methylbutane is unique due to its specific combination of functional groups and alkyl chain length. This combination imparts distinct reactivity and properties, making it suitable for specific applications in chemical synthesis, biological research, and industrial processes. The presence of both chloromethyl and methoxy groups allows for versatile chemical modifications and interactions with various nucleophiles and electrophiles.
Propriétés
Formule moléculaire |
C7H15ClO |
|---|---|
Poids moléculaire |
150.64 g/mol |
Nom IUPAC |
1-chloro-2-(methoxymethyl)-2-methylbutane |
InChI |
InChI=1S/C7H15ClO/c1-4-7(2,5-8)6-9-3/h4-6H2,1-3H3 |
Clé InChI |
DPRAIBLFNDGBJS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(COC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)
amine](/img/structure/B13191550.png)



![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)

